N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(4-Fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluoro-3-nitrophenyl group at the N1 position and a 2-methoxyethyl group at the N2 position. The 4-fluoro-3-nitrophenyl moiety introduces strong electron-withdrawing effects (nitro and fluoro groups), which may enhance binding to biological targets or influence metabolic stability.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O5/c1-20-5-4-13-10(16)11(17)14-7-2-3-8(12)9(6-7)15(18)19/h2-3,6H,4-5H2,1H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUAGUSSMCWETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Nitration of 4-fluoroaniline: The starting material, 4-fluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.
Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride under anhydrous conditions.
Amidation reaction: The 4-fluoro-3-nitroaniline is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the intermediate oxalamide.
Alkylation: The intermediate oxalamide is further reacted with 2-methoxyethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-fluoro-3-aminophenyl-N2-(2-methoxyethyl)oxalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and 2-methoxyethylamine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological processes involving nitro and fluorine-containing compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Substituent Analysis and Structural Analogues
The following oxalamides from the evidence share partial structural homology with the target compound (Table 1):
Table 1 : Structural analogs of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide.
Key Observations:
- Electron-Withdrawing Groups: The 4-fluoro-3-nitrophenyl group in the target compound combines nitro (-NO₂) and fluoro (-F) substituents, which are stronger electron-withdrawing groups than the chloro-fluoro pairs in Compound 28 or mono-fluoro in Compound 18 . This may enhance binding affinity in enzyme inhibition or antiviral contexts by polarizing the aromatic ring .
- N2 Substituent Flexibility : The 2-methoxyethyl group is simpler and more flexible than the rigid 4-methoxyphenethyl chain in Compounds 28 and 16. This could reduce steric hindrance but may decrease metabolic stability compared to bulkier substituents .
- Functional Applications : Analogs like S336 and BNM-III-170 demonstrate the versatility of oxalamides in flavor chemistry and antiviral therapy, respectively. The nitro group in the target compound may expand its utility in redox-sensitive applications or as a synthetic intermediate.
Physicochemical and Pharmacological Data
Available data for analogs highlight trends in molecular weight, solubility, and bioactivity (Table 2):
Table 2 : Comparative physicochemical and functional data.
Key Trends:
- Yield and Purity : The target compound’s synthesis would likely require optimization similar to Compound 28 (64% yield via General Procedure 1 ). Stereoisomerism, as seen in Compound 15 , may complicate synthesis if chiral centers are present.
- Bioactivity : The nitro group in the target compound could mimic the antiviral activity of halogenated analogs like BNM-III-170 or enhance enzyme inhibition via electrophilic interactions.
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